molecular formula C6H12Br2 B3344082 2,2-Dibromo-3,3-dimethylbutane CAS No. 594-77-4

2,2-Dibromo-3,3-dimethylbutane

Cat. No. B3344082
CAS RN: 594-77-4
M. Wt: 243.97 g/mol
InChI Key: SAJVFWRGLXVNOL-UHFFFAOYSA-N
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Description

“2,2-Dibromo-3,3-dimethylbutane” is a chemical compound with the molecular formula C6H12Br2 . It is also known by its IUPAC name "1,2-Dibromo-3,3-dimethylbutane" . The molecular weight of this compound is 243.967 Da .


Molecular Structure Analysis

The molecular structure of “2,2-Dibromo-3,3-dimethylbutane” consists of a butane backbone with two methyl groups attached to the second and third carbons, and two bromine atoms attached to the second and third carbons .


Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Dibromo-3,3-dimethylbutane” are not available, brominated compounds like this one typically undergo substitution or elimination reactions. For instance, they can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile .

Safety and Hazards

Safety data sheets suggest that “2,2-Dibromo-3,3-dimethylbutane” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,2-dibromo-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-5(2,3)6(4,7)8/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJVFWRGLXVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566300
Record name 2,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-3,3-dimethylbutane

CAS RN

594-77-4
Record name 2,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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